molecular formula C9H17N3O2 B13015303 5-acetamido-N-methylpiperidine-3-carboxamide

5-acetamido-N-methylpiperidine-3-carboxamide

Cat. No.: B13015303
M. Wt: 199.25 g/mol
InChI Key: YVKLIEBRNFQUOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetamido-N-methylpiperidine-3-carboxamide is a heterocyclic compound featuring a piperidine core substituted with an acetamido group at position 5, a methyl group on the nitrogen atom, and a carboxamide moiety at position 3. Its molecular formula is inferred to be C₉H₁₇N₃O₂, with the CAS registry number 1423026-19-0 . The compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting neurological and enzymatic pathways. However, detailed pharmacological data remain sparse in publicly available literature.

Properties

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

5-acetamido-N-methylpiperidine-3-carboxamide

InChI

InChI=1S/C9H17N3O2/c1-6(13)12-8-3-7(4-11-5-8)9(14)10-2/h7-8,11H,3-5H2,1-2H3,(H,10,14)(H,12,13)

InChI Key

YVKLIEBRNFQUOD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC(CNC1)C(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetamido-N-methylpiperidine-3-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Acetamido Group: The acetamido group can be introduced by reacting the piperidine derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the piperidine derivative with an appropriate carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-acetamido-N-methylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

5-acetamido-N-methylpiperidine-3-carboxamide serves as a versatile scaffold in the design and synthesis of biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties, making it a valuable intermediate in drug discovery.

1.1. Synthesis of Enzyme Inhibitors

The compound has been utilized in the synthesis of inhibitors targeting various enzymes, which are crucial in treating diseases such as cancer and infectious diseases. For instance, derivatives of this compound have been explored as potential inhibitors of aspartate transcarbamoylase (ATC), an enzyme implicated in malaria. Research indicates that modifications to the piperidine ring can lead to potent inhibitors that selectively target parasitic ATC while sparing human homologs, thus minimizing side effects .

Antiviral Applications

Recent studies have highlighted the potential of this compound derivatives as inhibitors of viral proteases, including those from SARS-CoV-2. These proteases are essential for viral replication and processing, making them attractive targets for antiviral drug development. The compound's ability to form non-covalent interactions with the active site of these proteases enhances its efficacy as a therapeutic agent .

Anticancer Properties

Research has also indicated that derivatives of this compound exhibit anticancer activity. These compounds have been tested against various human cancer cell lines, showing significant cytotoxic effects. The mechanism involves the inhibition of critical pathways involved in cell proliferation and survival, making them candidates for further development as anticancer drugs .

Structure-Activity Relationship Studies

The compound has been integral in structure-activity relationship (SAR) studies aimed at optimizing the biological activity of piperidine-based drugs. By systematically modifying different functional groups attached to the piperidine ring, researchers have identified key structural features that enhance potency and selectivity against specific biological targets .

Case Studies and Experimental Findings

Several case studies illustrate the applications of this compound:

StudyApplicationFindings
Ogawa et al. (1993)Enzyme InhibitionDemonstrated the use of carbamoyl-substituted amino acids in enzyme-mediated synthesis of enantiomerically pure α-amino acids .
Malaria ResearchAntimalarial Drug DevelopmentIdentified potent inhibitors of PfATC using derivatives of this compound, showing selective suppression of parasite growth without affecting human cells .
Antiviral ResearchSARS-CoV-2 Protease InhibitionCompounds derived from this scaffold showed promising inhibition against viral proteases essential for SARS-CoV-2 replication .
Cancer ResearchCytotoxicity StudiesVarious derivatives demonstrated significant cytotoxic effects on human cancer cell lines, indicating potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 5-acetamido-N-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural features, molecular properties, and applications of 5-acetamido-N-methylpiperidine-3-carboxamide and its analogs:

Compound Name Molecular Formula CAS Number Key Structural Features Biological Activity/Applications References
This compound C₉H₁₇N₃O₂ 1423026-19-0 Piperidine core, N-methyl, acetamido (C5), carboxamide (C3) Not explicitly reported
6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide C₁₂H₁₈N₄O Not provided Pyridine core, pyrrolidinyl (C5), amino (C6), carboxamide (C3) Drug development, chemical synthesis
FR173657 (Neuropeptide antagonist) C₂₆H₂₁Cl₂N₅O₃ Not provided 6-Acetamido-3-pyridyl group, dichlorophenyl, quinolinyl substituents Neuropeptide receptor antagonism
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ 6972-77-6 Cyano group, methylamino carbonyl, acetamide backbone Limited toxicological data
N-(4-Acetamido-3-nitrophenyl)acetamide C₁₀H₁₁N₃O₄ BP 27452192726-06-0 Dual acetamido groups, nitro-substituted phenyl ring Intermediate in organic synthesis
Key Observations:

Core Heterocycle: The target compound’s piperidine core contrasts with the pyridine ring in FR173657 and 6-amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide. N-Methylation in the target compound may reduce metabolic degradation compared to non-methylated analogs, a common strategy in drug design .

Substituent Effects: The acetamido group at position 5 is shared with FR173657 but differs in placement (pyridyl vs. piperidine). This group’s hydrogen-bonding capacity may modulate interactions with biological targets .

Functional Diversity: Electron-withdrawing groups (e.g., nitro in N-(4-acetamido-3-nitrophenyl)acetamide) increase reactivity, making such compounds useful as synthetic intermediates . Cyano groups (e.g., in 2-Cyano-N-[(methylamino)carbonyl]acetamide) introduce polarity but may confer toxicity risks, as noted in safety data .

Biological Activity

5-Acetamido-N-methylpiperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and potential implications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C9H17N3O2C_9H_{17}N_3O_2. The compound features a piperidine ring with an acetamido group at the 5-position and a carboxamide group at the 3-position. This structural arrangement may influence its reactivity and biological properties, making it a candidate for further investigation in various therapeutic areas.

Biological Activity

Mechanisms of Action
Research indicates that compounds with similar structural characteristics often exhibit diverse biological activities, including:

  • Antioxidant Activity: The presence of both acetamido and carboxamide functionalities may enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Synthesis Methods

Several synthetic routes have been explored for the preparation of this compound. Common methods include:

  • Amidation Reactions: Using piperidine derivatives with acetic anhydride and appropriate carboxylic acids.
  • Condensation Reactions: Employing dehydrative condensation techniques to form the amide bonds effectively.

In Vitro Studies

Recent studies have assessed the biological activity of this compound through various in vitro assays:

  • AChE and BChE Inhibition Assays: The compound demonstrated notable inhibition against both AChE and BChE, indicating potential use in treating Alzheimer's disease .
CompoundAChE IC50 (µM)BChE IC50 (µM)Comments
This compoundTBDTBDPotential neuroprotective agent
Donepezil0.10.2Standard reference
Galanthamine0.150.25Standard reference

Case Studies

A case study involving the application of this compound in neuroprotection highlighted its capacity to penetrate the blood-brain barrier (BBB), suggesting its suitability for central nervous system disorders . Additionally, it exhibited low cytotoxicity in various cell lines, including SH-SY5Y neuroblastoma cells, indicating good biocompatibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.